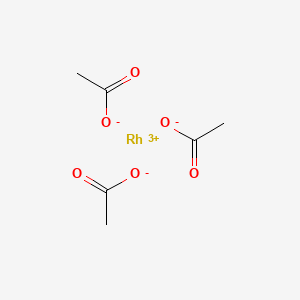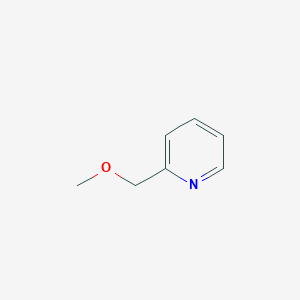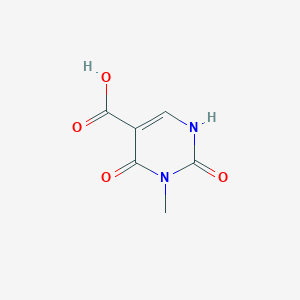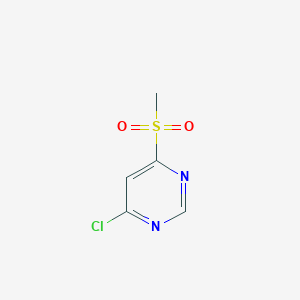
Acetato de rodio
Descripción general
Descripción
Rhodium acetate is a coordination compound with the formula Rh₂(AcO)₄, where AcO⁻ represents the acetate ion (CH₃CO₂⁻). This compound appears as a dark green powder and is slightly soluble in polar solvents, including water . It is widely studied as a transition metal carboxylate complex and is primarily used as a catalyst in various chemical reactions, such as cyclopropanation of alkenes .
Aplicaciones Científicas De Investigación
Rhodium acetate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Rhodium acetate, also known as Rhodium(III) acetate, primarily targets alkenes . It is used as a catalyst for cyclopropanation of alkenes . The compound’s role is to facilitate the transformation of alkenes into cyclopropanes .
Mode of Action
Rhodium acetate interacts with its targets (alkenes) through a process known as cyclopropanation . This interaction results in the formation of cyclopropanes, which are cyclic organic compounds with three carbon atoms . The rhodium carbenoid reacts by the expected C-H insertion reaction to yield a new 6-membered ring .
Biochemical Pathways
The biochemical pathways affected by Rhodium acetate involve the conversion of alkenes to cyclopropanes . This process impacts downstream effects such as the synthesis of various organic compounds that contain the cyclopropane ring .
Pharmacokinetics
It’s known that rhodium acetate is slightly soluble in polar solvents, including water . This solubility could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of Rhodium acetate’s action primarily involve the transformation of alkenes into cyclopropanes . This transformation can lead to the production of various organic compounds that contain the cyclopropane ring .
Action Environment
The action, efficacy, and stability of Rhodium acetate can be influenced by environmental factors such as the presence of other reactants and the pH of the solution. For instance, the compound’s reactivity is enhanced when it’s converted to rhodium(II) trifluoroacetate, which can even bind arenes and alkenes . Furthermore, the acetate group in Rhodium acetate can be replaced by other carboxylates of strong acids .
Análisis Bioquímico
Biochemical Properties
Rhodium acetate plays a significant role in biochemical reactions due to its ability to form stable complexes with various biomolecules. It interacts with enzymes, proteins, and other biomolecules through coordination bonds. For instance, rhodium acetate can bind to classical Lewis bases to form 2:1 adducts . This interaction enhances its reactivity and allows it to catalyze reactions such as hydrogenation and hydrosilylation . The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
Rhodium acetate has been shown to influence various cellular processes. In bacterial cells, rhodium acetate inhibits DNA, RNA, and protein synthesis . This inhibition can lead to significant changes in cell function, including alterations in cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on these fundamental processes highlights its potential as a biochemical tool for studying cellular mechanisms.
Molecular Mechanism
At the molecular level, rhodium acetate exerts its effects through binding interactions with biomolecules. The structure of rhodium acetate features a pair of rhodium atoms with octahedral molecular geometry, defined by four acetate oxygen atoms and a Rh–Rh bond . This structure allows rhodium acetate to form stable complexes with various ligands, including Lewis bases . These binding interactions can lead to enzyme inhibition or activation, as well as changes in gene expression, thereby influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of rhodium acetate can change over time. The compound’s stability and degradation are important factors to consider. Rhodium acetate is known to form different colored complexes when dissolved in various solvents, indicating changes in its electronic structure . These changes can affect its reactivity and long-term effects on cellular function. Studies have shown that rhodium acetate can maintain its catalytic activity over extended periods, making it a reliable tool for biochemical research .
Dosage Effects in Animal Models
The effects of rhodium acetate can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biochemical activity. At higher doses, rhodium acetate can cause toxic or adverse effects . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety in biochemical applications.
Metabolic Pathways
Rhodium acetate is involved in various metabolic pathways, particularly those related to acetate metabolism. Acetate, a key component of rhodium acetate, plays a central role in energy production, lipid synthesis, and protein acetylation . Rhodium acetate can influence these metabolic pathways by interacting with enzymes such as acetyl-CoA synthetase, which converts acetate into acetyl-CoA . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s significance in metabolic research.
Transport and Distribution
Within cells and tissues, rhodium acetate is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility in polar solvents, including water, facilitates its distribution in biological systems . Rhodium acetate can accumulate in specific cellular compartments, influencing its localization and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
Rhodium acetate’s subcellular localization can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, rhodium acetate may localize to the nucleus, where it can interact with DNA and influence gene expression. Understanding the subcellular localization of rhodium acetate is crucial for elucidating its biochemical effects and optimizing its use in research.
Métodos De Preparación
Rhodium acetate is typically synthesized by heating hydrated rhodium(III) chloride in a methanol-acetic acid mixture . The crude product obtained is the bis(methanol) complex, which can be easily desolvated to yield the final product . The reaction can be represented as follows: [ \text{RhCl}_3 \cdot 3\text{H}_2\text{O} + 4\text{CH}_3\text{COOH} \rightarrow \text{Rh}_2(\text{AcO})_4 + 3\text{HCl} + 3\text{H}_2\text{O} ]
Análisis De Reacciones Químicas
Rhodium acetate undergoes various types of chemical reactions, including:
Oxidation: It can catalyze the oxidation of alcohols to aldehydes or ketones.
Reduction: It is involved in hydrogenation reactions, reducing alkenes to alkanes.
Substitution: The acetate groups can be replaced by other carboxylates or ligands.
Common reagents and conditions used in these reactions include diazocarbonyl compounds for cyclopropanation and hydrogen gas for hydrogenation . Major products formed from these reactions include cyclopropanes, aldehydes, and alkanes .
Comparación Con Compuestos Similares
Rhodium acetate is often compared with other transition metal acetates, such as copper(II) acetate and chromium(II) acetate . While these compounds share similar structures, rhodium acetate exhibits higher reactivity and catalytic efficiency in many reactions . Its ability to bind a variety of Lewis bases and catalyze a wide range of reactions makes it unique among its counterparts .
Similar Compounds
- Copper(II) acetate
- Chromium(II) acetate
Rhodium acetate’s versatility and efficiency in catalysis highlight its significance in both academic research and industrial applications.
Propiedades
IUPAC Name |
rhodium(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Rh/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOOVMQUISJERI-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Rh+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9O6Rh | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1067178 | |
| Record name | Acetic acid, rhodium(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26105-49-7, 42204-14-8 | |
| Record name | Acetic acid, rhodium(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026105497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhodium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204148 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, rhodium(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, rhodium(3+) salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1067178 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rhodium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.626 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Rhodium(3+) acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.130 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Tricyclo[3.2.1.0~2,4~]oct-6-ene-3-carboxylic acid](/img/structure/B1295695.png)





